molecular formula C10H14N2O3 B596647 2-Methoxybenzimidamide acetate CAS No. 184778-39-0

2-Methoxybenzimidamide acetate

Cat. No.: B596647
CAS No.: 184778-39-0
M. Wt: 210.233
InChI Key: WUUYOMWHIKYEGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybenzimidamide acetate typically involves the reaction of 2-methoxybenzonitrile with ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzimidamide acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methoxybenzimidamide acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, in cancer research, it has been shown to interfere with cell proliferation pathways, thereby exhibiting anticancer activity . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its mechanism of action .

Comparison with Similar Compounds

  • 2-Methoxybenzimidazole
  • 2-Methoxybenzamide
  • 2-Methoxybenzonitrile

Comparison: 2-Methoxybenzimidamide acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to 2-Methoxybenzimidazole, it has an additional acetate group, enhancing its solubility and reactivity. Compared to 2-Methoxybenzamide, it exhibits different reactivity patterns due to the presence of the imidamide group. Compared to 2-Methoxybenzonitrile, it has a more complex structure, leading to a broader range of applications .

Biological Activity

2-Methoxybenzimidamide acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₁₃N₃O₂, is characterized by its benzimidamide structure, which is modified with a methoxy group and an acetate moiety. This configuration enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Investigated for its effectiveness against various microbial strains.
  • Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Shown to inhibit specific enzymes involved in disease pathways.

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and proteins. For instance, it has been observed to interfere with cell proliferation pathways, which is crucial in cancer research. The compound's ability to inhibit certain enzymes suggests a potential role in drug development for treating various diseases.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.

Microbial Strain MIC (µg/mL) Activity
Escherichia coli32Moderate
Staphylococcus aureus16Strong
Candida albicans64Weak

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

Cell Line IC₅₀ (µM) Effect
MCF-725Significant inhibition
HeLa30Moderate inhibition

The compound's anticancer activity appears to be dose-dependent, suggesting a potential for therapeutic use in oncology .

Case Studies

Several case studies have explored the application of this compound in drug development. For example, a recent study focused on optimizing this compound as an inhibitor for specific cancer pathways. The research highlighted its potential as a scaffold for designing novel anticancer drugs, emphasizing the need for further exploration into its pharmacokinetics and toxicity profiles .

Properties

IUPAC Name

acetic acid;2-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.C2H4O2/c1-11-7-5-3-2-4-6(7)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUYOMWHIKYEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC=CC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856760
Record name Acetic acid--2-methoxybenzene-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184778-39-0
Record name Acetic acid--2-methoxybenzene-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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